N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Overview
Description
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that features a combination of several functional groups, including a triazole ring, a pyridazine ring, and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic synthesis. The process may start with the preparation of the triazole and pyridazine intermediates, followed by their coupling with the benzofuran sulfonamide derivative. Common reagents used in these reactions include:
Triazole formation: Using hydrazine derivatives and aldehydes or ketones.
Pyridazine synthesis: Cyclization reactions involving hydrazines and dicarbonyl compounds.
Coupling reactions: Utilizing coupling agents like EDCI or DCC for amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the benzofuran moiety.
Reduction: Reduction of the pyridazine ring.
Substitution: Nucleophilic substitution reactions on the sulfonamide group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced pyridazine rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide analogs: Compounds with similar core structures but different substituents.
Other triazole-containing compounds: Such as fluconazole or voriconazole, which are used as antifungal agents.
Pyridazine derivatives: Compounds like pyridazine-based herbicides or pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique biological or chemical properties not found in other similar compounds.
Properties
IUPAC Name |
N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4S/c23-16-4-3-15(22-11-17-10-18-22)20-21(16)7-6-19-27(24,25)13-1-2-14-12(9-13)5-8-26-14/h1-4,9-11,19H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQCLURVCZDSRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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